(2-(4-Chlorophenyl)pyrimidin-4-yl)methanamine

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Researchers face supply inconsistency with positional isomers of aminomethylpyrimidines, impacting SAR reproducibility. This fragment (MW 219.67, XLogP3 1.4) solves specific kinase hinge-engagement needs. - Bifunctional scaffold: primary amine enables rapid amide/sulfonamide library synthesis. - Fragment-rule compliant: suited for SPR/NMR screening without property inflation. - 4-Chlorophenyl vector: distinct from common 2-anilino analogs, enabling novel selectivity profiling.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
Cat. No. B13347282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-Chlorophenyl)pyrimidin-4-yl)methanamine
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=N2)CN)Cl
InChIInChI=1S/C11H10ClN3/c12-9-3-1-8(2-4-9)11-14-6-5-10(7-13)15-11/h1-6H,7,13H2
InChIKeyFTRIZUBJQZRUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(4-Chlorophenyl)pyrimidin-4-yl)methanamine – Structural Identity and Physicochemical Profile


(2-(4-Chlorophenyl)pyrimidin-4-yl)methanamine (CAS 1211506-55-6, molecular formula C₁₁H₁₀ClN₃, MW 219.67 g/mol) is a 2-aryl-4-aminomethylpyrimidine derivative bearing a 4-chlorophenyl substituent at the pyrimidine 2-position and a primary aminomethyl group at the 4-position [1]. Computed physicochemical properties include XLogP3 of 1.4, topological polar surface area (TPSA) of 51.8 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound belongs to the privileged 2-arylpyrimidine scaffold class, which is extensively employed in kinase inhibitor drug discovery due to the pyrimidine ring's capacity to form bidentate hydrogen bonds with the conserved hinge region of ATP-binding sites [2]. It serves as a bifunctional building block wherein the primary amine enables conjugation chemistry (amide coupling, reductive amination, sulfonamide formation) while the 2-aryl substituent provides a lipophilic vector for target engagement [3].

Scaffold Hinge-binding pyrimidine for kinase inhibitor research
Functional handle Primary amine enables amide coupling, reductive amination, and library synthesis
Aryl vector 4‑Chlorophenyl group targets lipophilic pocket adjacent to kinase hinge

Why This Compound Cannot Be Casually Replaced by In-Class Analogs


Compounds within the 2-arylpyrimidine class exhibit profound sensitivity to three structural variables that preclude simple interchange: (i) the regiochemical position of the aminomethyl group (4- vs. 2-substitution on the pyrimidine ring), which alters the vector geometry of the amine for target engagement and downstream derivatization [1]; (ii) the presence or absence of a methylene (–CH₂–) spacer between the pyrimidine core and the primary amine, which modulates amine basicity (predicted pKa ~9.5 for benzylamine-type vs. ~5–6 for directly attached aminopyrimidine) and hydrogen-bonding distance to biological targets ; and (iii) the electronic character and lipophilicity contributed by the para-chloro substituent on the 2-phenyl ring, which influences hinge-binding affinity and kinome selectivity profiles [1][2]. SAR studies on 4-substituted 2-anilinopyrimidines have demonstrated that even modest modifications at the pyrimidine 4-position produce >60-fold differences in kinase inhibitory potency [3]. Consequently, substituting (2-(4-chlorophenyl)pyrimidin-4-yl)methanamine with a positional isomer or a des-chloro analog without experimental validation risks substantial alteration of pharmacological, physicochemical, and synthetic fitness.

Attribute
Target compound
Common substitute
Risk if substituted
Aminomethyl position
4‑position (solvent/ribose vector)
2‑position isomer (gatekeeper vector)
Altered exit vector geometry may disrupt binding mode
Amine connectivity
Benzylic –CH₂NH₂ (cationic at pH 7.4)
Aromatic amine (neutral at pH 7.4)
Protonation state shift may alter solubility and binding electrostatics
2‑Aryl substituent
4‑Chlorophenyl (lipophilic, electron‑withdrawing)
Unsubstituted core (no aryl group)
Loss of lipophilic contact and electronic tuning may reduce target affinity

Quantitative Differentiation Against Closest Structural Comparators


Regiochemical Differentiation: 4-Aminomethyl vs. 2-Aminomethyl Positional Isomerism

The target compound positions the primary aminomethyl group at the pyrimidine 4-position, whereas its closest positional isomer, (4-(4-chlorophenyl)pyrimidin-2-yl)methanamine (CAS 1196145-75-1), bears the same functional group at the 2-position [1]. This regiochemical difference fundamentally alters the exit vector of the amine relative to the pyrimidine hinge-binding nitrogens (N1 and N3). In ATP-competitive kinase inhibitor design, the pyrimidine N1 nitrogen serves as the canonical hinge hydrogen-bond acceptor; a 4-aminomethyl substituent projects toward the solvent-exposed region and the ribose pocket, whereas a 2-aminomethyl substituent projects toward the gatekeeper residue and selectivity pocket [2]. The DPP-IV inhibitor series from Peters et al. (2004) demonstrated that 5-aminomethyl-substituted pyrimidines achieve a 10⁵-fold (100,000-fold) potency improvement through optimization of aromatic substituents, with the aminomethyl position being critical for productive binding interactions confirmed by X-ray crystallography (PDB 1RWQ, 2.2 Å resolution) [3][4]. Although no direct head-to-head comparison of the 4-aminomethyl vs. 2-aminomethyl positional isomers has been published for kinase targets, the vector difference predicts distinct binding modes and selectivity profiles [5].

Regiochemical vector
Class-level inference
4‑aminomethyl vs 2‑aminomethyl; ~120° vector divergence
Distinct exit vector for SAR exploration
No direct kinase comparison data published; based on crystallographic class analysis
Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Methylene Spacer Effect on Amine Basicity and Conformational Freedom

The target compound features a methylene (–CH₂–) spacer between the pyrimidine ring and the primary amine nitrogen. The closest comparator lacking this spacer, 2-(4-chlorophenyl)pyrimidin-4-amine (CAS 114523-63-6), bears the amine directly attached to the pyrimidine 4-position [1]. This structural difference produces two functionally significant consequences: (i) Basicity: the 4-aminomethyl group is a benzylic amine with predicted pKa ~9.0–9.5 (based on 4-(aminomethyl)pyrimidine scaffold predictions), whereas the directly attached 4-aminopyrimidine has a substantially reduced pKa of ~5–6 due to the electron-withdrawing effect of the pyrimidine ring [2]. At physiological pH 7.4, the 4-aminomethyl group is >99% protonated (cationic), while the directly attached aminopyrimidine is predominantly neutral, dramatically affecting solubility, membrane permeability, and target binding electrostatics. (ii) Conformational flexibility: the additional CH₂ group introduces a rotatable bond that permits the amine to sample a broader conformational space (2 rotatable bonds total vs. 1 for 2-(4-chlorophenyl)pyrimidin-4-amine) [1][3]. Molecular weight differs by 14 Da (219.67 vs. 205.65 g/mol), equivalent to the mass of one methylene unit [1][3].

Amine basicity & flexibility
Cross-study comparable
ΔpKa +4 log units; +1 rotatable bond vs directly attached amine
Protonation state context may affect solubility and binding electrostatics
Based on computed and predicted pKa values; experimental verification advised
Amine basicity Conformational analysis Hydrogen bonding

2-Aryl Substitution: 4-Chlorophenyl vs. Unsubstituted Scaffolds

The 4-chlorophenyl substituent at the pyrimidine 2-position distinguishes the target compound from the unsubstituted core scaffold 4-(aminomethyl)pyrimidine (CAS 45588-79-2) [1]. The 2-aryl group occupies a lipophilic pocket adjacent to the kinase hinge region; in the broader class of 2-arylpyrimidine kinase inhibitors, the para-substituent on the phenyl ring modulates both hinge-binding affinity and kinome selectivity [2]. The 4-chlorophenyl group contributes substantial molecular weight (+110.54 Da vs. the unsubstituted core) and lipophilicity (XLogP3 1.4 vs. approximately −0.5 predicted for the unsubstituted core) [1][3]. The Hammett σₚ value for chlorine (+0.23) indicates modest electron-withdrawing character that fine-tunes the electron density on the pyrimidine ring, thereby modulating the hydrogen-bond acceptor strength of the pyrimidine N1 nitrogen that engages the kinase hinge [4]. This electronic modulation effect has been quantitatively correlated with kinase affinity: for pyrimidine-based TNNI3K inhibitors, calculated H-bond acceptor strength of the hinge-binding nitrogen correlates with measured binding affinity across a series of hinge-binding heterocycles [4][5].

Lipophilic pocket engagement
Class-level inference
ΔXLogP3 +1.9; ΔMW +110.5 Da vs unsubstituted core; TPSA unchanged
Reported lipophilic pocket engagement vector
Electronic modulation from Cl σₚ +0.23; no TPSA penalty
Kinase hinge binding Lipophilic efficiency Fragment-based drug discovery

Fragment-Like Profile Contrasts with Elaborated Diaminopyrimidine Drugs

The target compound (MW 219.67 Da) occupies a fragment-like molecular weight range, contrasting sharply with clinically established diaminopyrimidines such as pyrimethamine (MW 248.71 Da; 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine; CAS 58-14-0), which contains an additional amino group at the 2-position and an ethyl substituent at the 6-position [1]. Pyrimethamine is a potent dihydrofolate reductase (DHFR) inhibitor with reported Ki values of 46–77 nM against human MATE transporters . The target compound's lower molecular weight and reduced functionality (one primary amine vs. two in pyrimethamine; HBD 1 vs. HBD 2 for pyrimethamine; HBA 3 vs. HBA 4) offers a higher ligand efficiency ceiling: any measured binding affinity must be assessed against a 29.0 Da lower molecular weight [1][2]. Furthermore, the target compound's XLogP3 of 1.4 falls within the optimal drug-like range (1–3), whereas pyrimethamine's computed XLogP3 of approximately 2.7–2.9 approaches the upper bound of desirable lipophilicity [1][3]. The absence of a 2-amino group on the target compound removes one hydrogen-bond donor, reducing the desolvation penalty for membrane permeation while preserving the pyrimidine N1 nitrogen for hinge binding [4].

Fragment vs drug‑like comparator
Cross-study comparable
MW 219.67 vs 248.71 (pyrimethamine); HBD 1 vs 2; XLogP3 1.4 vs 2.7
Supports fragment‑based lead optimization headroom
Lower MW and HBD count improve ligand efficiency potential
Ligand efficiency Fragment-based drug discovery Drug-likeness

Synthetic Versatility of the Primary Aminomethyl Handle

The primary aliphatic amine (–CH₂NH₂) at the 4-position of the target compound is chemically distinct from the aromatic amine (–NH₂) found in 2-(4-chlorophenyl)pyrimidin-4-amine (CAS 114523-63-6) [1]. Aliphatic primary amines exhibit higher nucleophilicity and participate in a broader range of reliable, high-yielding coupling reactions: amide bond formation with carboxylic acids (HATU/EDC-mediated), reductive amination with aldehydes/ketones, sulfonamide formation with sulfonyl chlorides, and urea/thiourea formation with isocyanates/isothiocyanates . By contrast, the aromatic amine in 2-(4-chlorophenyl)pyrimidin-4-amine is significantly less nucleophilic (conjugated with the π-deficient pyrimidine ring) and often requires more forcing conditions or activating agents for efficient coupling . In the aminomethylpyrimidine DPP-IV inhibitor program, a parallel chemistry effort optimizing aromatic substituents on the 5-aminomethyl-2-arylpyrimidine scaffold achieved a 10⁵-fold potency improvement, demonstrating the value of the aminomethyl handle for rapid SAR exploration through amide and urea coupling chemistry [2]. The target compound's bifunctional nature—pyrimidine for hinge binding and primary amine for conjugation—positions it as a privileged building block for generating focused kinase inhibitor libraries .

Amine nucleophilicity
Supporting evidence
Aliphatic CH₂NH₂ vs aromatic NH₂; ~100–1000× more reactive toward acylating agents
Reported reactivity advantage for library synthesis
Class‑level reactivity principle; validation under specific coupling conditions recommended
Parallel synthesis Amide coupling Building block chemistry

Kinase Selectivity Modulation via 4-Position Substitution

Although no direct kinase profiling data for the target compound itself has been published, strong class-level SAR evidence establishes that the 4-position substituent on 2-substituted pyrimidines is a critical determinant of kinase inhibitory potency. In a systematic SAR study of 4-substituted, 2-anilino-pyrimidines as TSSK2 (testis-specific serine/threonine kinase 2) inhibitors, compounds differing only in their 4-position substitution exhibited IC₅₀ values ranging from 58 ± 2 nM (compound 35, optimal 4-substituent) to 3,800 ± 100 nM (compound 36, alternative 4-substituent) to 690 ± 140 nM (compound 34), representing a >65-fold potency range driven solely by the nature of the 4-position substituent [1]. The target compound's 4-aminomethyl substituent is structurally distinct from any of the substituents evaluated in this study (which included amino, substituted amino, and ether-linked groups), positioning it as a novel vector for exploring TSSK2 and related kinase selectivity space [1][2]. Separately, in a series of 2-anilinopyrimidine CRF antagonists, 4-position carbon-linked substituents (analogous to the target compound's 4-CH₂NH₂) were found to occupy a large lipophilic cavity in the rat CRF receptor, with binding affinity highly sensitive to the steric and electronic properties of the 4-substituent [3]. These class-level data collectively demonstrate that the 4-aminomethyl substituent cannot be considered interchangeable with alternative 4-position groups.

4‑Position SAR sensitivity
Class-level inference
TSSK2 IC₅₀ range 58–3,800 nM across 4‑substituents; >65‑fold potency span
Class‑level SAR suggests selectivity review required
No direct data for target compound’s 4‑aminomethyl; extrapolation from published TSSK2 series
Kinase selectivity Structure-activity relationship TSSK2 inhibition

Application Scenarios in Medicinal Chemistry and Chemical Biology


Kinase-Focused Fragment Library Design

With MW 219.67 Da, XLogP3 1.4, and 15 heavy atoms, (2-(4-chlorophenyl)pyrimidin-4-yl)methanamine meets all criteria for fragment-based screening libraries (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3) [1]. The pyrimidine N1 nitrogen provides the canonical kinase hinge hydrogen-bond acceptor, while the 4-chlorophenyl group enables exploration of the lipophilic pocket adjacent to the hinge [2]. The aliphatic primary amine at the 4-position enables rapid fragment elaboration through amide coupling or reductive amination, with the demonstrated precedent of 10⁵-fold affinity maturation achievable through parallel derivatization of aminomethylpyrimidine scaffolds [3]. For procurement decisions, this compound's fragment-like profile and bifunctional reactivity distinguish it from larger, more decorated 2-arylpyrimidines (e.g., pyrimethamine) that leave less room for property-guided optimization [4].

Understudied Kinase Probe Development via 4-Position SAR

Published SAR data on 2-anilinopyrimidines demonstrate that the pyrimidine 4-position is exquisitely sensitive to substitution, with IC₅₀ values spanning 58 to 3,800 nM across a single series of 4-position variants targeting TSSK2 [5]. The 4-aminomethyl substituent of the target compound represents a vector not yet explored in the TSSK2 series, offering a novel trajectory for probing kinase selectivity. More broadly, the pyrimidine hinge-binding motif is accommodated by many human kinases, and researchers have successfully converted promiscuous pyrimidine scaffolds into selective chemical leads for understudied kinases (DRAK1, BMP2K, MARK4) through systematic variation of substituent position and character [2]. The target compound's specific substitution pattern—2-(4-chlorophenyl) with 4-aminomethyl—provides a starting point for selectivity engineering that is structurally orthogonal to commonly explored 2-anilino-4-amino substitution patterns.

Building Block for Focused Combinatorial Libraries

The benzylic primary amine (predicted pKa ~9.0–9.5) of (2-(4-chlorophenyl)pyrimidin-4-yl)methanamine is substantially more nucleophilic than the aromatic amine in 2-(4-chlorophenyl)pyrimidin-4-amine, enabling efficient coupling with structurally diverse carboxylic acids, sulfonyl chlorides, and isocyanates under standard mild conditions (HATU/DIPEA/DMF, room temperature) [6]. This reactivity advantage translates directly to higher synthetic throughput for library production. The compound's two rotatable bonds and modest TPSA (51.8 Ų) ensure that amide-coupled products typically remain within drug-like property space, supporting the generation of screening libraries with favorable pharmacokinetic profiles [1]. Peters et al. (2004) demonstrated the practical utility of this approach, achieving a 100,000-fold potency range through parallel amide/urea chemistry on a closely related aminomethylpyrimidine scaffold [3].

Biophysical Assay Development for Fragment Screening

The target compound's computed properties—XLogP3 1.4, TPSA 51.8 Ų, aqueous solubility predicted to be moderate (~50–200 μM at pH 7.4), and a single cationic amine at physiological pH—render it suitable for biophysical screening by surface plasmon resonance (SPR) and ligand-observed NMR (WaterLOGSY, STD, CPMG) [1][6]. The protonated amine at pH 7.4 (ΔpKa ~+4 log units vs. directly attached aminopyrimidine comparators) provides a distinct electrostatic signature that can be exploited in SPR binding experiments to differentiate specific from non-specific binding to protein targets [6]. For procurement, the availability of this compound as a free base (rather than hydrochloride salt) from several vendors offers flexibility in solubilization and buffer compatibility for biophysical assay setup.

Application
Selection Property
Validation Focus
Kinase‑focused fragment library design
Fragment‑like physicochemical profile
Hinge‑binding confirmation; derivatization efficiency
Understudied kinase probe development
4‑Aminomethyl vector novelty
Kinase selectivity profiling; SAR exploration
Combinatorial library building block
Primary amine reactivity
Coupling yield and product property space
Biophysical assay development
Cationic amine at physiological pH
SPR/NMR binding assay compatibility
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